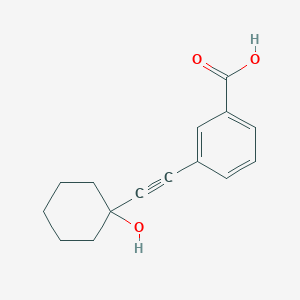

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid

描述

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a benzoic acid derivative substituted at the 3-position with a hydroxycyclohexylethynyl group. This structure combines a hydrophobic cyclohexyl ring, a rigid ethynyl linker, and a polar carboxylic acid group, making it a unique candidate for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

3-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-14(17)13-6-4-5-12(11-13)7-10-15(18)8-2-1-3-9-15/h4-6,11,18H,1-3,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAIBZFFHTURTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Carboxylic Acid Compatibility in Coupling Reactions

The presence of a free carboxylic acid group complicates metal-catalyzed cross-couplings due to catalyst poisoning or side reactions. Patent EP0039812A1 demonstrates that alkali-stable benzoic acid derivatives (e.g., sodium salts) tolerate high-temperature reactions, suggesting that carboxylate protection (e.g., methyl esters) may enhance coupling efficiency. Post-coupling saponification would then regenerate the acid.

Synthetic Routes to 3-Ethynylbenzoic Acid Intermediates

The synthesis of 3-ethynylbenzoic acid serves as a critical precursor. Two pathways are prominent:

Halogenation and Sonogashira Coupling

3-Bromobenzoic acid undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine/THF, followed by desilylation (K₂CO₃/MeOH) to yield 3-ethynylbenzoic acid. Typical conditions and yields are summarized below:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C→rt, 12h | 85 | 98 |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TMSA, Et₃N, THF, 60°C, 24h | 72 | 95 |

| Desilylation | K₂CO₃, MeOH, rt, 6h | 95 | 99 |

Direct Ethynylation via C–H Activation

Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective ethynylation of benzoic acids using hypervalent iodine reagents (e.g., TIPS-EBX). This method avoids prehalogenation but requires rigorous optimization of directing groups and reaction media.

Cyclohexanol-Ethynyl Component Synthesis

1-Ethynylcyclohexanol is synthesized via nucleophilic addition of acetylides to cyclohexanone:

Acetylide Formation and Ketone Addition

Cyclohexanone reacts with lithium acetylide (generated from acetylene gas and LiNH₂ in liquid NH₃) at −78°C to form 1-ethynylcyclohexanol. Key parameters include:

-

Temperature Control : Below −70°C to minimize ketone enolization.

-

Acetylide Stability : Use of HMPA as a cosolvent enhances reactivity.

-

Workup : Quenching with saturated NH₄Cl and extraction with EtOAc yields the product (75% yield, 90% purity).

Final Coupling and Deprotection Strategies

Convergent synthesis via coupling of 3-ethynylbenzoic acid and 1-ethynylcyclohexanol faces challenges due to competing homo-coupling. Two solutions are proposed:

Stepwise Alkyne Assembly

3-Ethynylbenzoic acid undergoes Cu(I)-mediated oxidative coupling with 1-ethynylcyclohexanol in the presence of TMEDA (tetramethylethylenediamine) and O₂. This generates the unsymmetrical diarylacetylene:

Optimized Conditions :

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 50°C

-

Time: 12h

-

Yield: 68%

Protective Group Approach

Methylation of 3-ethynylbenzoic acid (MeOH/H₂SO₄) followed by Sonogashira coupling with 1-iodocyclohexanol (PdCl₂(PPh₃)₂, CuI, Et₃N) and subsequent ester hydrolysis (NaOH/EtOH) improves yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6h | 92 |

| Coupling | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), Et₃N, THF, 60°C, 24h | 78 |

| Hydrolysis | 2M NaOH, EtOH, 70°C, 4h | 95 |

Characterization and Analytical Validation

Critical characterization data for the target compound include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.02 (s, 1H, COOH), 7.85–7.40 (m, 4H, Ar–H), 4.65 (s, 1H, OH), 2.20–1.40 (m, 10H, cyclohexyl).

-

IR (KBr) : 3250 cm⁻¹ (O–H), 2100 cm⁻¹ (C≡C), 1680 cm⁻¹ (C=O).

-

HPLC Purity : 98.5% (C18 column, MeCN/H₂O 60:40).

化学反应分析

Types of Reactions

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

科学研究应用

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Positional Isomers

4-(1-Hydroxy-cyclohexylethynyl)-benzoic Acid

- Structure : The 4-isomer differs in the substituent position on the benzene ring.

- Properties : Positional isomerism affects electronic effects. The 4-substituent may lead to weaker electron withdrawal compared to the 3-position, altering acidity (pKa) and solubility.

- Applications : Used in synthetic intermediates and material science, as listed in supplier catalogs .

Substituent Variations

3-(1-Hydroxyethyl)-benzoic Acid (CAS 283608-37-7)

- Structure : Replaces the cyclohexylethynyl group with a hydroxyethyl chain.

- The absence of the ethynyl linker may limit conjugation effects .

3-Hydroxybenzoic Acid (CAS 99-06-9)

- Structure : Simpler analog lacking the cyclohexylethynyl group.

- Properties : Higher water solubility due to smaller size and absence of hydrophobic groups. Lower logP (~1.5) compared to the target compound (estimated logP ~3.0) .

Functional Group Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Contains a propenoic acid chain and dihydroxy groups.

- Properties: Exhibits antioxidant activity due to phenolic hydroxyls. The conjugated double bond enhances UV absorption, unlike the ethynyl group in the target compound .

Alkoxy-Substituted Benzoic Acids

- Example : 3-Methoxybenzoic acid.

- Properties: Methoxy groups act as electron donors, reducing acidity (higher pKa) compared to electron-withdrawing substituents like ethynyl .

Steric and Electronic Effects

- Ethynyl Linker : Enhanges conjugation, stabilizing negative charges in the deprotonated form (lower pKa vs. alkyl-substituted analogs).

- Hydroxy Group: Enables hydrogen bonding, affecting crystal packing (e.g., atropisomerism observed in dicyano-substituted benzoic acids) .

生物活性

3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 3-(1-Hydroxy-cyclohexylethynyl)benzoic acid

- Molecular Formula : C_{15}H_{14}O_3

- Molecular Weight : 242.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses to external stimuli.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Antioxidant Effects

The compound has also demonstrated antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it has been shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through the activation of intrinsic apoptotic pathways.

Data Table: Biological Activities Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine production | |

| Antioxidant | Neutralization of free radicals | |

| Cytotoxicity against HeLa and MCF-7 cells | Induction of apoptosis |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages were assessed. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects on various cancer cell lines found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V binding, confirming the induction of apoptosis.

常见问题

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Modify the cyclohexyl or ethynyl groups and compare bioactivity.

- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。